molecular formula C13H19N3O B11784972 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

Cat. No.: B11784972
M. Wt: 233.31 g/mol
InChI Key: NMQFHILCVXQXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound with a unique structure that combines a cyclohexyl group with a tetrahydropyrido[3,4-d]pyridazinone core

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one

InChI

InChI=1S/C13H19N3O/c17-13-12-6-7-14-8-10(12)9-15-16(13)11-4-2-1-3-5-11/h9,11,14H,1-8H2

InChI Key

NMQFHILCVXQXIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CNCC3)C=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a suitable pyridazinone precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The compound is synthesized via multi-step protocols involving cyclization and condensation. A representative method includes:

  • Cyclization of precursors : Cyclohexyl derivatives undergo condensation with pyridazine precursors under controlled conditions (e.g., reflux in ethanol or toluene).

  • Oxidative cross-dehydrogenative coupling (CDC) : Similar pyridazine derivatives are synthesized using β-dicarbonyl compounds and N-amino-2-iminopyridines in ethanol with acetic acid (6 equivalents) under an oxygen atmosphere (1 atm) at 130°C .

Key Reaction Conditions:

ParameterOptimal ValueImpact on Yield/Purity
SolventEthanolEnhances solubility of intermediates
CatalystAcetic acid (6 eq)Facilitates proton transfer and cyclization
AtmosphereO₂ (1 atm)Drives oxidative dehydrogenation
Temperature130°CBalances reaction rate and byproduct suppression

Functional Group Transformations

The pyridazine ring exhibits reactivity toward nucleophiles and electrophiles:

  • Nucleophilic substitution : The pyridazine nitrogen atoms can participate in reactions with alkylating or acylating agents, though steric hindrance from the cyclohexyl group may limit accessibility.

  • Oxidation/Reduction : The tetrahydropyridine moiety is susceptible to oxidation, potentially forming aromatic pyridine derivatives under strong oxidizing conditions .

Interaction with Hydrazine

In analogous systems, pyridazinone derivatives react with hydrazine to form hydrazide derivatives. For example:

  • Methyl 3-picolinoylpicolinate reacts with hydrazine to yield 5-(pyridin-2-yl)pyrido[2,3-d]pyridazin-8(7H)-one . This suggests potential for similar transformations in the target compound.

Comparative Reactivity with Analogues

The cyclohexyl substituent distinguishes this compound from other pyridazine derivatives:

CompoundSubstituentReactivity Notes
2-Methyl-5,6,7,8-tetrahydropyrido...MethylHigher electrophilicity due to reduced steric bulk
4-Amino-3-cyclohexylpyridazineAmino groupEnhanced nucleophilic character

Degradation Pathways

Under acidic or basic conditions:

  • Hydrolysis : The pyridazinone ring may undergo hydrolysis, particularly at elevated temperatures.

  • Thermal decomposition : Degradation above 200°C generates cyclohexylamine and fragmented heterocyclic byproducts.

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound interacts with biological targets via:

  • Hydrogen bonding : Pyridazine nitrogen atoms form bonds with enzyme active sites.

  • Van der Waals interactions : The cyclohexyl group enhances binding to hydrophobic pockets.

Scientific Research Applications

Biological Activities

Research indicates that 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one exhibits promising antimicrobial and anticancer properties. The compound's mechanism of action typically involves interactions with specific molecular targets, modulating enzyme or receptor activity.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Its antifungal efficacy has also been evaluated against Candida albicans, revealing a broad spectrum of antimicrobial activity.

Anticancer Potential

The compound has been investigated for its ability to inhibit cancer cell proliferation. Research suggests that it may act as an inhibitor of the mammalian target of rapamycin (mTOR), a key regulator in cancer cell metabolism and growth. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Prabhakar et al. (2024) evaluated the antimicrobial capabilities of various derivatives including 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one using disc diffusion methods against bacterial strains. Results indicated that this compound exhibited significant inhibition zones comparable to standard antibiotics .
  • Cancer Treatment : In another study focusing on mTOR inhibitors for cancer therapy, researchers found that 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one effectively reduced tumor size in preclinical models by inhibiting mTOR signaling pathways .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Similar in structure but with different substituents, leading to varied chemical and biological properties.

    2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another related compound with distinct reactivity and applications.

Uniqueness

2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a complex heterocyclic compound known for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has the molecular formula C13H19N3OC_{13}H_{19}N_3O and features a bicyclic structure that contributes to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Reference
HEL (acute erythroid leukemia)1.00 ± 0.42
K-562 (chronic myeloid leukemia)0.95 ± 0.40
HL-60 (promyelocytic leukemia)1.05 ± 0.64

The compound's mechanism of action appears to involve the inhibition of specific kinases related to cancer progression, suggesting its potential as a targeted therapy.

The biological activity of this compound is primarily attributed to its interaction with various protein kinases. It has been noted to inhibit pathways associated with cell proliferation and survival:

  • PI3K/mTOR Pathway : The compound has shown inhibitory effects on the PI3K/mTOR signaling pathway, which is critical in cancer cell growth and metabolism .
  • Adenosine Receptors : It also interacts with adenosine receptors (A1R and A2AR), which play roles in tumor microenvironment modulation and immune response .

Case Studies

In a study evaluating the structure-activity relationship (SAR) of related compounds, 2-Cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one was compared to other derivatives. The results highlighted its superior potency in inhibiting cancer cell lines when compared to structurally similar compounds .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties that support further development as an anticancer agent.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-cyclohexyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one, and how can reaction yields be optimized?

Answer: The synthesis of tetrahydropyrido[3,4-d]pyridazinone derivatives typically involves aza-Wittig reactions or cyclization of substituted pyridazine precursors. For example, aza-Wittig strategies using readily available starting materials under mild conditions have achieved yields >70% for analogous compounds . Key optimizations include:

  • Precursor functionalization : Introducing electron-withdrawing groups (e.g., nitro or cyano) on the pyridazine core to enhance cyclization efficiency .
  • Catalyst selection : BF₃·OEt₂ has been shown to improve atom economy in related bicyclic alkaloid syntheses .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization .

Q. How can structural elucidation techniques (e.g., NMR, HRMS) confirm the identity of this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
    • Pyridazinone carbonyl resonance at δ ~165–170 ppm .
    • Cyclohexyl protons as multiplet peaks in δ 1.2–2.1 ppm .
  • HRMS : Confirm molecular formula (e.g., C₁₃H₁₈N₄O) with <2 ppm mass error .
  • IR spectroscopy : Detect carbonyl stretching vibrations (~1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in this compound class?

Answer: SAR analysis for tetrahydropyrido[3,4-d]pyridazinones focuses on:

  • Core substitutions : ATR inhibitory activity increases with electron-donating groups (e.g., methyl) at the 8-position, as shown in analogous pyrimidine derivatives (IC₅₀ improvements from 14,000 nM to 50 nM) .
  • Lipophilicity optimization : Ligand lipophilicity efficiency (LLE) should balance potency and solubility; LLE >5 correlates with improved cellular permeability .
  • Cyclohexyl group role : The cyclohexyl moiety enhances binding to hydrophobic pockets in kinase targets (e.g., ERK2), as demonstrated via molecular docking .

Q. What computational strategies are effective for predicting target binding modes, such as with ERK2 or GPR119?

Answer:

  • Molecular docking : Use software like MOE to compare binding conformations of derivatives with co-crystallized ERK2 inhibitors (e.g., PDB: 4QTL). Key interactions include hydrogen bonding with the kinase’s hinge region (Met108) and hydrophobic contacts with the DFG motif .
  • Free energy calculations : MM/GBSA scoring identifies derivatives with ΔG < −40 kcal/mol as high-affinity GPR119 modulators .
  • Dynamics simulations : MD trajectories (50–100 ns) validate stability of ligand-receptor complexes .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) for structurally similar analogs?

Answer: Discrepancies often arise from:

  • Assay conditions : Differences in ATP concentrations (10 µM vs. 1 mM) can skew kinase inhibition results by 10-fold .
  • Cell-line specificity : ERK2 inhibition may vary between HeLa (GI₅₀ = 1.2 µM) and MDA-MB-231 (GI₅₀ = 3.8 µM) due to pathway crosstalk .
  • Stereochemical purity : Enantiomeric impurities (e.g., 5% contamination) can reduce apparent potency by 50% . Mitigate via chiral HPLC validation .

Q. What functionalization strategies improve metabolic stability without compromising target affinity?

Answer:

  • Halogenation : Introducing fluorine at the 3-position reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 8.7 hours in microsomes) .
  • Bioisosteric replacement : Replace metabolically labile methyl groups with trifluoromethyl or cyclopropyl moieties .
  • Prodrug design : Phosphate ester prodrugs of hydroxylated derivatives enhance oral bioavailability (AUC increased 4-fold in rat models) .

Methodological Comparisons

Q. How do synthetic routes for this compound compare in scalability and purity?

Answer:

MethodYieldPurityScalability
Aza-Wittig cyclization 75%>95%High (gram-scale)
Pd-catalyzed coupling 60%90%Moderate (requires inert conditions)
Microwave-assisted 85%98%Limited (specialized equipment)

Key trade-offs : Microwave synthesis offers high purity but limited scalability, while aza-Wittig is optimal for large batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.